GSK-LSD1 HCl, also known as GSK-LSD1 dihydrochloride, is a potent and selective inhibitor of lysine-specific demethylase 1, an enzyme involved in various biological processes, including gene regulation and cancer progression. This compound is part of a broader initiative by GlaxoSmithKline to develop chemical probes for epigenetic research. GSK-LSD1 specifically inhibits lysine-specific demethylase 1 with an IC50 value of 16 nM, showcasing over 1000-fold selectivity against other closely related enzymes such as monoamine oxidase A, monoamine oxidase B, and lysine-specific demethylase 2 .
GSK-LSD1 was developed by GlaxoSmithKline and is classified as an irreversible inhibitor of lysine-specific demethylase 1. This classification stems from its mechanism of action, where it binds to the enzyme in a way that permanently disables its activity. The compound is utilized primarily in research settings to explore the role of lysine-specific demethylase 1 in cancer biology and other diseases .
The synthesis of GSK-LSD1 involves several steps typical for small molecule drug development. The process begins with the preparation of key intermediates that are subsequently transformed into the final product through a series of chemical reactions. Specific methodologies employed may include:
GSK-LSD1 has a molecular formula of and a molecular weight of approximately 289.24 g/mol. The compound's structure features a piperidine ring, a phenyl group, and a cyclopropyl moiety, which contribute to its binding affinity and selectivity for lysine-specific demethylase 1.
The stereochemistry around the piperidine ring is crucial for its biological activity, as it influences how the compound interacts with the target enzyme .
GSK-LSD1 primarily engages in biochemical interactions with lysine-specific demethylase 1 through competitive inhibition. The binding of GSK-LSD1 to the active site of lysine-specific demethylase 1 prevents substrate access, thereby inhibiting the enzyme's ability to demethylate histones or non-histone proteins.
This mechanism is characterized by:
The mechanism of action for GSK-LSD1 involves its binding to lysine-specific demethylase 1, which alters the enzyme's conformation and inhibits its catalytic activity. By preventing the demethylation of histone H3 at lysine 4 (a critical modification for gene expression), GSK-LSD1 induces changes in gene expression profiles that can affect cellular processes such as differentiation, proliferation, and apoptosis.
Key points include:
GSK-LSD1 dihydrochloride is characterized by several physical and chemical properties:
These properties are essential for laboratory handling and application in biochemical assays.
GSK-LSD1 is primarily used in scientific research focused on understanding the role of lysine-specific demethylase 1 in various diseases, particularly cancer. Its applications include:
GSK-LSD1 HCl (N-(2-phenyl-cyclopropyl)-piperidin-4-amine dihydrochloride) is an irreversible, mechanism-based inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). Biochemical characterization reveals an IC₅₀ of 16 nM against recombinant LSD1, with sustained inhibition persisting after compound washout due to covalent modification. The inhibitor exhibits exceptional selectivity (>1,000-fold) against closely related flavin adenine dinucleotide (FAD)-dependent enzymes, including LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) [1] [6]. This specificity is attributed to structural differences in the LSD1 active site, particularly the Tower domain (residues 416–515), which governs protein-protein interactions absent in other amine oxidases [10].
Table 1: Selectivity Profile of GSK-LSD1 HCl
Enzyme Target | IC₅₀ (nM) | Selectivity vs. LSD1 |
---|---|---|
LSD1 (KDM1A) | 16 | 1-fold |
LSD2 (KDM1B) | >20,000 | >1,250-fold |
MAO-A | >20,000 | >1,250-fold |
MAO-B | >20,000 | >1,250-fold |
Functional cellular assays demonstrate that GSK-LSD1 HCl induces gene expression changes and inhibits cancer cell proliferation with average EC₅₀ values <5 nM. Notably, at 10 µM, it shows minimal off-target activity against 55 human recombinant receptors (GPCRs, transporters, ion channels), with only weak inhibition observed at serotonin (5-HT1A: 49%) and dopamine transporters (39%) [1] [6].
The inhibition mechanism involves nucleophilic attack by the FAD cofactor on the cyclopropylamine group of GSK-LSD1 HCl, forming a covalent adduct at the FAD C4a position. This adduct exists either as an open aldehyde or a 5-membered cyclic hemiaminal, permanently inactivating the enzyme’s demethylation capability [2]. X-ray crystallographic studies reveal that the inhibitor’s trans-racemic configuration allows optimal positioning within the LSD1 active site, with the phenylcyclopropyl moiety occupying the substrate peptide-binding channel and the piperidine ring enhancing hydrophobic interactions with residues in the substrate recognition subdomain (residues 357–417, 523–558, and 658–769) [9] [10].
Unlike next-generation inhibitors (e.g., TAK-418) that undergo Grob fragmentation to form N-formyl-FAD—which spares scaffolding functions—GSK-LSD1 HCl forms a stable, bulky adduct that sterically hinders protein-protein interactions. This distinction explains its dual mechanism: catalytic inhibition + scaffolding disruption [2]. Distal active-site mutations (e.g., G330A) can promote drug resistance by enabling adduct fragmentation, highlighting the critical role of FAD-adduct stability in its mechanism [2].
LSD1 regulates transcription through context-dependent demethylation:
In embryonic carcinoma cells, GSK-LSD1 HCl–mediated H3K4me2 accumulation downregulates pluripotency factors SOX2 and OCT4, demonstrating its ability to reverse epigenetic states maintaining stemness [4].
Beyond catalytic inhibition, GSK-LSD1 HCl disrupts LSD1’s scaffolding functions by preventing its interaction with SNAG-domain transcription factors (e.g., GFI1B, SNACL). This occurs because the covalent FAD-adduct sterically blocks the LSD1 active site, which normally accommodates the N-terminal motif of these factors [2] [3]. Key complexes affected:
Table 2: Functional Consequences of LSD1 Complex Disruption by GSK-LSD1 HCl
Transcriptional Complex | Key Interactions Disrupted | Biological Outcome |
---|---|---|
CoREST | GFI1B, RCOR1, HDAC1/2 | Differentiation gene derepression |
NuRD | MTA1-3, HDAC1/2 | Attenuated developmental silencing |
In germinal center B-cells, LSD1 inactivation similarly disrupts BCL6-mediated repression complexes, preventing silencing of immune synapse genes (e.g., IRF4, PRDM1) and impairing malignant transformation [7]. This dual mechanism—catalytic + scaffolding inhibition—underpins the compound’s unique efficacy in reprogramming transcriptional networks.
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3